An In-depth Technical Guide to the Basic Properties of 4-Chloro-N-(3-fluorobenzyl)aniline
An In-depth Technical Guide to the Basic Properties of 4-Chloro-N-(3-fluorobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of the aromatic amine, 4-Chloro-N-(3-fluorobenzyl)aniline. Due to the limited availability of experimentally-derived data for this specific molecule, this document presents predicted values alongside detailed, standardized experimental protocols that can be employed for the empirical determination of these properties. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of novel chemical entities.
Chemical Identity and Predicted Physicochemical Properties
4-Chloro-N-(3-fluorobenzyl)aniline is a halogenated secondary aromatic amine. Its structure is characterized by a 4-chloroaniline core N-substituted with a 3-fluorobenzyl group.
Table 1: Chemical Identifiers for 4-Chloro-N-(3-fluorobenzyl)aniline
| Identifier | Value |
| IUPAC Name | 4-chloro-N-[(3-fluorophenyl)methyl]aniline |
| CAS Number | 1019518-52-5 |
| Molecular Formula | C₁₃H₁₁ClFN |
| Molecular Weight | 235.69 g/mol |
| SMILES | C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)Cl |
| InChI Key | Not available |
Table 2: Predicted Physicochemical Data for 4-Chloro-N-(3-fluorobenzyl)aniline
| Property | Predicted Value |
| pKa | 3.05 ± 0.30[1] |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Experimental Protocols for Property Determination
The following sections detail standardized experimental methodologies for the determination of the key basic properties of a novel aromatic amine like 4-Chloro-N-(3-fluorobenzyl)aniline.
A representative synthetic route for N-benzylanilines involves the reductive amination of an aldehyde with an amine or the nucleophilic substitution of a benzyl halide with an aniline. A plausible method for the synthesis of 4-Chloro-N-(3-fluorobenzyl)aniline is outlined below, based on general procedures for similar compounds.
Protocol: Reductive Amination
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Reaction Setup: To a solution of 4-chloroaniline (1.0 eq.) and 3-fluorobenzaldehyde (1.1 eq.) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Chloro-N-(3-fluorobenzyl)aniline.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
The pKa, a measure of the acidity of the conjugate acid of the amine, is a critical parameter for understanding its ionization state at physiological pH.
Protocol:
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Sample Preparation: Accurately weigh a sample of 4-Chloro-N-(3-fluorobenzyl)aniline and dissolve it in a suitable co-solvent system (e.g., a mixture of ethanol and water) if it has low aqueous solubility.[2]
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Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.[2]
The aqueous solubility of a compound is a key determinant of its absorption and distribution in biological systems.
Protocol:
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Sample Preparation: Add an excess amount of 4-Chloro-N-(3-fluorobenzyl)aniline to a known volume of purified water in a sealed, screw-capped vial.[3]
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
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Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
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Sample Analysis: Carefully withdraw a known volume of the supernatant.[3]
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[4] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Protocol:
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Sample Preparation: Finely powder a dry sample of 4-Chloro-N-(3-fluorobenzyl)aniline.[5]
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[5]
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Measurement: Place the capillary tube in a melting point apparatus.[6][7]
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Heating and Observation: Heat the sample slowly (e.g., at a rate of 1-2°C per minute) near the expected melting point.[6]
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Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[6][7] A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.[6][8]
Workflow for Basic Property Characterization
The following diagram illustrates a logical workflow for the synthesis and basic characterization of a novel chemical entity like 4-Chloro-N-(3-fluorobenzyl)aniline.
Caption: A flowchart illustrating the key stages in the synthesis and basic physicochemical characterization of a novel compound.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no publicly available information regarding the specific biological activities or associated signaling pathways for 4-Chloro-N-(3-fluorobenzyl)aniline. Further research, including in vitro and in vivo screening, would be necessary to elucidate its pharmacological profile.
This document is intended for research purposes only and should not be used for clinical or diagnostic applications. The provided protocols are general and may require optimization for specific laboratory conditions.
